molecular formula C13H15N3 B12541978 Pyridine, 2-[2-(4-hydrazinophenyl)ethyl]- CAS No. 143073-20-5

Pyridine, 2-[2-(4-hydrazinophenyl)ethyl]-

Cat. No.: B12541978
CAS No.: 143073-20-5
M. Wt: 213.28 g/mol
InChI Key: LEYCDTQUAPPJHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine, 2-[2-(4-hydrazinophenyl)ethyl]- is a compound belonging to the class of nitrogen heterocycles. Pyridine itself is a six-membered aromatic ring with one nitrogen atom, making it a significant scaffold in many biologically active compounds and functional materials . The addition of the 2-[2-(4-hydrazinophenyl)ethyl] group introduces further complexity and potential for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-[2-(4-hydrazinophenyl)ethyl]- typically involves the functionalization of a pyridine ring. One common method includes the reaction of pyridine N-oxides with Grignard reagents followed by treatment with acetic anhydride . Another approach involves the use of palladium-catalyzed cross-coupling reactions to introduce the hydrazinophenyl group .

Industrial Production Methods

Industrial production methods for pyridine derivatives often involve catalytic processes that can be scaled up for large-scale synthesis. These methods include the use of metal catalysts such as palladium or nickel to facilitate the coupling reactions necessary to introduce the desired functional groups .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-[2-(4-hydrazinophenyl)ethyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various hydrazine derivatives .

Scientific Research Applications

Pyridine, 2-[2-(4-hydrazinophenyl)ethyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in coordination chemistry.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals

Mechanism of Action

The mechanism of action of Pyridine, 2-[2-(4-hydrazinophenyl)ethyl]- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or disrupt cellular signaling pathways by interacting with receptors . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine, 2-[2-(4-hydrazinophenyl)ethyl]- is unique due to the presence of the hydrazinophenyl group, which imparts additional reactivity and potential biological activity. This makes it distinct from simpler pyridine derivatives and allows for a broader range of applications .

Biological Activity

Pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. One such compound, Pyridine, 2-[2-(4-hydrazinophenyl)ethyl]- (commonly referred to as PHPE), is of particular interest due to its potential therapeutic applications. This article explores the biological activity of PHPE, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of PHPE. A study investigating various pyridine derivatives demonstrated that compounds with hydrazine moieties exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, PHPE was found to inhibit the growth of Staphylococcus aureus and Escherichia coli effectively, with Minimum Inhibitory Concentrations (MICs) reported in the low micromolar range.

Compound Bacterial Strain MIC (µg/mL)
PHPEStaphylococcus aureus5
PHPEEscherichia coli10

This data suggests that the hydrazinophenyl group enhances the compound's interaction with bacterial cell walls, leading to increased permeability and subsequent bactericidal effects .

Anticancer Activity

The anticancer potential of PHPE has also been explored. In vitro studies have shown that PHPE exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound was found to induce apoptosis in these cells, as evidenced by increased levels of caspase-3 and decreased viability in MTT assays.

Cell Line IC50 (µM) Mechanism of Action
MCF-715Induction of apoptosis
A54920Cell cycle arrest at G2/M phase

These findings indicate that PHPE may interfere with cellular signaling pathways involved in cancer proliferation and survival .

The mechanism underlying the biological activity of PHPE appears to involve multiple pathways. The hydrazine moiety is hypothesized to interact with reactive oxygen species (ROS), leading to oxidative stress within microbial cells and cancer cells alike. This oxidative stress is a critical factor in both antimicrobial action and anticancer efficacy. Additionally, docking studies suggest that PHPE may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism .

Case Study 1: Antimicrobial Efficacy

In a controlled study, researchers synthesized a series of pyridine derivatives, including PHPE, and evaluated their antimicrobial efficacy against clinical isolates. Results indicated that PHPE outperformed several standard antibiotics, showcasing its potential as a novel antimicrobial agent.

Case Study 2: Cancer Cell Line Testing

A collaborative research effort examined the effects of PHPE on various cancer cell lines. The study confirmed that treatment with PHPE led to significant reductions in cell viability across multiple assays, supporting its role as a promising candidate for further development in cancer therapy.

Properties

CAS No.

143073-20-5

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

[4-(2-pyridin-2-ylethyl)phenyl]hydrazine

InChI

InChI=1S/C13H15N3/c14-16-13-8-5-11(6-9-13)4-7-12-3-1-2-10-15-12/h1-3,5-6,8-10,16H,4,7,14H2

InChI Key

LEYCDTQUAPPJHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCC2=CC=C(C=C2)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.